1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C20H16F3NO. It is characterized by the presence of trifluoromethyl, diphenyl, and pyridinyl groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol typically involves the reaction of trifluoroacetophenone with pyridine and benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diphenyl and pyridinyl groups contribute to its binding affinity with target proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Similar in structure but lacks the diphenyl groups.
1,1,1-Trifluoro-2-propanol: Contains a trifluoromethyl group but lacks the diphenyl and pyridinyl groups.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains additional fluorine atoms, making it more fluorinated.
Uniqueness
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol is unique due to the combination of trifluoromethyl, diphenyl, and pyridinyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H16F3NO |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-2,3-diphenyl-3-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)19(25,16-11-5-2-6-12-16)18(15-9-3-1-4-10-15)17-13-7-8-14-24-17/h1-14,18,25H |
InChI Key |
PBXIJVVUMPMRIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=CC=C3)(C(F)(F)F)O |
Origin of Product |
United States |
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